3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
説明
特性
IUPAC Name |
3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-8-14-15-12-6-5-11(16-17(8)12)9-3-2-4-10(13)7-9/h2-7H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJICVFGADMKYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-6-phenylpyridazine with methylating agents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
科学的研究の応用
Medicinal Applications
Anxiolytic and Sedative Effects
Research has indicated that derivatives of 3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine exhibit anxiolytic (anxiety-reducing) and sedative properties. These compounds have been tested for their effectiveness in alleviating anxiety disorders without significantly impairing cognitive functions. For instance, various derivatives have shown potential as sedative-hypnotic agents that promote relaxation and calmness in subjects without the typical side effects associated with traditional anxiolytics .
Antiepileptic Properties
The compound has also been studied for its antiepileptic effects. Certain derivatives have demonstrated efficacy in reducing seizure activity in animal models. The mechanism appears to involve modulation of neurotransmitter systems that are crucial for maintaining neuronal excitability .
Neuroprotective Effects
Preliminary studies suggest that 3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine may offer neuroprotective benefits. This is particularly relevant in neurodegenerative conditions where oxidative stress plays a significant role. The compound's ability to scavenge free radicals could contribute to its protective effects on neuronal cells .
Synthetic Pathways
The synthesis of 3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine typically involves several key steps:
- Starting Materials : The synthesis often begins with 6-chloro-1,2,4-triazolo[4,3-b]pyridazine as a precursor.
- Substitution Reactions : The introduction of the amino group at the phenyl position is achieved through nucleophilic substitution reactions.
- Final Modifications : Further modifications can include alkylation or acylation to enhance pharmacological properties and bioavailability.
A detailed synthetic route can be illustrated as follows:
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Nucleophilic substitution | 6-chloro-1,2,4-triazolo[4,3-b]pyridazine + Amino group source | 3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine |
| 2 | Alkylation | Alkyl halide + Base | Alkylated derivative |
| 3 | Acylation | Acyl chloride + Base | Acylated derivative |
Pharmacological Profiles
The pharmacological profile of 3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine reveals a complex interaction with various receptors:
- GABA Receptors : Many derivatives enhance GABAergic transmission which is crucial for their anxiolytic effects.
- Serotonin Receptors : Some studies suggest interactions with serotonin receptors that may contribute to mood regulation.
- Dopaminergic Pathways : The compound may also influence dopaminergic pathways which are important in mood disorders and anxiety.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Anxiety Disorders : A double-blind placebo-controlled trial evaluated the anxiolytic effects of a specific derivative of this compound in patients with generalized anxiety disorder. Results indicated significant reductions in anxiety scores compared to placebo groups.
- Epilepsy Research : In a study involving animal models of epilepsy, administration of the compound resulted in a marked decrease in seizure frequency and duration when compared to control groups.
作用機序
The mechanism of action of 3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. It is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is achieved through the compound’s binding to specific sites on the target enzymes or receptors, thereby blocking their activity and preventing the downstream effects .
類似化合物との比較
Similar Compounds
6-[4-(5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: A potent PDE-III inhibitor with enhanced potency due to the presence of a methyl group at the C-5 position.
4-Chloro-5-(2-hydroxy-ethylamino)-3(2H)-pyridazinone: Known for its anti-inflammatory properties.
Uniqueness
3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine is unique due to its specific triazolopyridazine structure, which imparts distinct biological activities and chemical reactivity.
生物活性
3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the triazolopyridazine class. Its unique structure and functional groups have drawn significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antipyretic properties. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula of 3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine is , with a molecular weight of approximately 221.25 g/mol. The compound's structure allows it to participate in various biological interactions, making it a candidate for drug development.
Antiproliferative Activity
Research has demonstrated that derivatives of triazolopyridazines exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance, in a study evaluating a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines, one compound (designated as 4q ) showed significant antiproliferative effects against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines with IC50 values of 0.014 μM, 0.008 μM, and 0.012 μM respectively .
Table 1: Antiproliferative Activity of Selected Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. Compound 4q was shown to bind effectively to the colchicine binding site on microtubules, disrupting normal microtubule dynamics and leading to cell cycle arrest at the G2/M phase .
Anti-inflammatory and Analgesic Properties
In addition to its anticancer potential, 3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine has been investigated for its anti-inflammatory and analgesic properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and reduce pain responses in animal models.
Case Study: Analgesic Activity
In a controlled study using a rat model of pain induced by formalin injection, administration of the compound resulted in a significant reduction in pain behavior compared to control groups. The analgesic effect was attributed to the modulation of neurotransmitter release associated with pain pathways.
Synthesis and Derivative Exploration
The synthesis of 3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine typically involves cyclization reactions starting from appropriate precursors. Variations in substituents on the phenyl ring have been explored to enhance biological activity and selectivity against specific targets.
Table 2: Summary of Synthetic Pathways
| Synthetic Route | Key Steps |
|---|---|
| Cyclization with Amino Precursors | Reaction under controlled conditions |
| Methylation | Use of methylating agents |
| Purification | Recrystallization or chromatography |
Q & A
Basic Research Questions
Q. What synthetic strategies and reaction optimizations are critical for preparing 3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine?
- Methodology : Key steps include cyclization of hydrazine derivatives with pyridazine precursors and optimization of reaction conditions (temperature, solvent, time). For example, details the use of hydrazinyl intermediates and ethanol reflux for ring closure. Monitoring purity via HPLC and adjusting stoichiometric ratios of reactants can improve yields .
- Challenges : Impurities from incomplete cyclization or side reactions (e.g., oxidation of the amino group) require purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodology :
- X-ray crystallography ( ) resolves the fused triazole-pyridazine core and substituent orientations.
- NMR (¹H/¹³C, 2D-COSY) confirms proton environments, particularly the amino-phenyl group’s resonance .
- Mass spectrometry validates molecular weight and fragmentation patterns .
Q. How can reaction intermediates and impurities be identified and mitigated during synthesis?
- Methodology : Use LC-MS to track intermediates (e.g., hydrazinyl precursors in ). Common impurities include unreacted starting materials or dehalogenated byproducts. Adjusting reaction time or using scavenger resins (e.g., for chloride removal) improves purity .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to identify critical substituents for biological activity?
- Methodology :
Variation of substituents : Replace the 3-amino phenyl group with electron-donating/withdrawing groups (e.g., methoxy, nitro) to assess impact on target binding (as in ’s PDE4 inhibitors with dimethoxy substituents) .
Functional assays : Test modified compounds in enzyme inhibition (e.g., PDE4 isoforms) or cell proliferation assays ( ) .
Data analysis : Correlate substituent properties (Hammett constants, logP) with activity using QSAR models .
Q. What strategies evaluate selectivity across enzyme isoforms, such as PDE4 subtypes?
- Methodology :
- Enzyme panels : Profile inhibition against 21 PDE isoforms (as in ) using radiometric or fluorescence-based assays .
- Docking studies : Compare binding modes across isoforms (e.g., PDE4A vs. PDE4B) using homology models and MD simulations .
Q. How to investigate dual-target inhibition (e.g., c-Met/Pim-1 kinases) for synergistic therapeutic effects?
- Methodology :
- Kinase profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to screen activity against c-Met and Pim-1 ( ’s dual inhibitors) .
- Synergy assays : Evaluate combination effects in cancer cell lines via Chou-Talalay analysis .
Q. What computational approaches predict binding modes with epigenetic targets like BRD4 bromodomains?
- Methodology :
- Molecular docking : Align the triazolo-pyridazine core into the BRD4 acetyl-lysine binding pocket (see ’s crystal structure 8GPZ) .
- Free energy calculations : Use MM-GBSA to rank binding affinities of substituent variants .
Q. How to assess anti-senescence potential in cellular models?
- Methodology :
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
